molecular formula C9H12BrNO3S B1399958 3-Bromo-5-(3-(methylsulfonyl)propoxy)pyridine CAS No. 1486064-72-5

3-Bromo-5-(3-(methylsulfonyl)propoxy)pyridine

Cat. No. B1399958
CAS RN: 1486064-72-5
M. Wt: 294.17 g/mol
InChI Key: CFKNIXMINPGCJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the bromination of a pyridine ring followed by the introduction of a methylsulfonyl group at the 3-position. Detailed synthetic routes and reaction conditions can be found in relevant literature .


Molecular Structure Analysis

   Br     |     N    / \   /   \ -C-SO2-CH3   \   /    \ /     N     |     H 

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, cross-coupling reactions, and transformations involving the sulfonyl group. Researchers have explored its reactivity in different contexts .


Physical And Chemical Properties Analysis

  • Storage : Keep in a dark place under an inert atmosphere at room temperature .

Safety And Hazards

  • Safety Data Sheet : Refer to the MSDS for detailed safety information .

properties

IUPAC Name

3-bromo-5-(3-methylsulfonylpropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3S/c1-15(12,13)4-2-3-14-9-5-8(10)6-11-7-9/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKNIXMINPGCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCOC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(3-(methylsulfonyl)propoxy)pyridine

Synthesis routes and methods

Procedure details

To a mixture of 3-bromo-5-(3-methanesulfonyl-propoxy)-pyridine 1-oxide (800 mg, 2.6 mmol) and saturated NH4Cl aqueous solution (3.0 mL) in EtOH (100 mL) is added Fe (0.73 g, 13 mmol). The reaction mixture is heated at 50° C. for 16 hrs. Then the solid is filtered and the filtrate is concentrated. To the residue is added DCM and the mixture is filtered again and the filtrate is concentrated to give 0.25 g of 3-bromo-5-(3-methanesulfonyl-propoxy)-pyridine.
Name
3-bromo-5-(3-methanesulfonyl-propoxy)-pyridine 1-oxide
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.73 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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